BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Cyclohex-2-ene-1-
carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-2-ene-1-carbonitrile is a cyclic nitrile that holds interest as a potential building block
in organic synthesis and drug discovery. Its structural features, including a reactive nitrile group
and a carbon-carbon double bond within a cyclohexene ring, offer multiple avenues for
chemical modification. A thorough understanding of its spectroscopic properties is fundamental
for its identification, characterization, and the monitoring of reactions in which it participates.
This technical guide provides a summary of the available spectroscopic data for cyclohex-2-
ene-1-carbonitrile (CAS No. 13048-17-4) and outlines general experimental protocols for its
analysis.

Molecular and Physical Properties

Property Value Source
Molecular Formula C7HsN PubChem[1]
Molecular Weight 107.15 g/mol PubChem[1]
Boiling Point 200.9 °C at 760 mmHg N/A

Density 0.94 g/cm?3 N/A

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b079223?utm_src=pdf-interest
https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexene-1-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexene-1-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

A comprehensive search of available literature and spectral databases indicates that while
Mass Spectrometry and Infrared (IR) data are accessible, detailed experimental 1H and 3C
Nuclear Magnetic Resonance (NMR) data for cyclohex-2-ene-1-carbonitrile are not readily
available in the public domain. The following tables summarize the available and predicted
spectroscopic information.

Infrared (IR) Spectroscopy

The IR spectrum of cyclohex-2-ene-1-carbonitrile exhibits characteristic absorption bands
corresponding to its key functional groups.

Frequency (cm~?) Assignment Intensity
~2245 C=N stretch Medium
~1650 C=C stretch Medium
~3020 =C-H stretch Medium
2800-3000 C-H stretch (aliphatic) Strong

Note: The exact frequencies may vary depending on the experimental conditions (e.g., solvent,
phase).

Mass Spectrometry (MS)

Mass spectrometry data is available for cyclohex-2-ene-1-carbonitrile, typically obtained
through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

miz Proposed Fragment
107 [M]* (Molecular lon)
106 [M-H]*

80 [M-HCN]J*

79 [CeH7]*
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified *H and 13C NMR data for cyclohex-2-ene-1-carbonitrile are
not available in the searched literature. The following tables provide predicted chemical shifts
based on the analysis of similar structures and established chemical shift theory. These values
should be used as a guide and are subject to experimental verification.

Predicted *H NMR Data (Solvent: CDClIs, Reference: TMS)

Predicted Chemical Shift

Proton Multiplicity
(ppm)
H1 3.2-34 m
H2 5.8-6.0 m
H3 59-6.1 m
H4 20-2.2 m
H5 1.7-19 m
H6 19-21 m

Predicted 3C NMR Data (Solvent: CDCIs, Reference: TMS)

Carbon Predicted Chemical Shift (ppm)
C1 30-35

Cc2 125 - 130

C3 128 - 133

C4 25-30

C5 20-25

C6 28 -33

CN 118 - 122
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Experimental Protocols

A specific, detailed experimental protocol for the synthesis of cyclohex-2-ene-1-carbonitrile is
not readily available in peer-reviewed literature. However, a general synthetic approach can be
inferred from the synthesis of analogous compounds. One plausible route is the nucleophilic
substitution of a suitable leaving group at the allylic position of a cyclohexene derivative with a
cyanide salt.

General Protocol for Spectroscopic Analysis

1. Sample Preparation:

* NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of
a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

» IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr
plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

o Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or methanol) for GC-MS analysis.

2. Instrumentation and Data Acquisition:

 NMR: Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 300
MHz or higher. For *H NMR, a standard pulse sequence with a sufficient number of scans to
achieve a good signal-to-noise ratio should be used. For 13C NMR, a proton-decoupled
sequence is typically employed.

¢ IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range
of 4000-400 cm~1.

e MS: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron
ionization (EI) source.

Workflow and Data Analysis
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The following diagram illustrates a typical workflow for the synthesis, purification, and
spectroscopic characterization of a chemical compound like cyclohex-2-ene-1-carbonitrile.
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Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide summarizes the currently available spectroscopic data for cyclohex-2-
ene-1-carbonitrile. While mass spectrometry and infrared spectroscopy provide valuable
information for its identification, the lack of experimentally verified *H and 3C NMR data in the
public domain represents a significant data gap. The predicted NMR values provided herein
offer a preliminary guide for researchers. It is recommended that any future work involving this
compound includes a thorough experimental determination and reporting of its complete NMR

spectroscopic profile to facilitate further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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